molecular formula C18H18N4O2S B2850038 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034432-87-4

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2850038
CAS RN: 2034432-87-4
M. Wt: 354.43
InChI Key: FNGRHGHBUDQDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps . The imidazole ring could be formed using methods highlighted in recent advances in the synthesis of substituted imidazoles . The tetrahydrothiophene group could be introduced through a nucleophilic substitution reaction. Finally, the isonicotinamide group could be attached via an amide coupling reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the exact substituents present .

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

Research efforts have focused on designing and synthesizing novel inhibitors targeting specific biological pathways. For instance, a study by Ting-jian Zhang et al. (2019) highlighted the synthesis of N-phenylisonicotinamide derivatives as potent xanthine oxidase (XO) inhibitors, utilizing a structure-based drug design strategy. This research aimed at optimizing the interaction between the inhibitors and the target enzyme to enhance potency, demonstrating the compound's application in drug discovery for diseases associated with XO activity, such as gout or cardiovascular diseases (Ting-jian Zhang et al., 2019).

Development of Antimicrobial Agents

The synthesis of imidazole derivatives has been explored for their antimicrobial properties. Rakesh K Patel et al. (2017) synthesized N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives, which were evaluated for their antibacterial and antifungal activities. Such studies contribute to the development of new antimicrobial agents in response to the growing issue of antibiotic resistance, highlighting the compound's role in addressing public health challenges (Rakesh K Patel et al., 2017).

Corrosion Inhibition for Industrial Applications

In the context of industrial applications, research by M. Yadav et al. (2015) explored amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution. The study showcased how derivatives of benzimidazole, including structures similar to the specified chemical compound, can serve as effective corrosion inhibitors, underscoring their significance in prolonging the lifespan of metal structures in corrosive environments (M. Yadav et al., 2015).

Safety and Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, including the use of personal protective equipment .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(20-10-16-21-14-3-1-2-4-15(14)22-16)12-5-7-19-17(9-12)24-13-6-8-25-11-13/h1-5,7,9,13H,6,8,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGRHGHBUDQDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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